molecular formula C17H14ClF2NO3 B2659386 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate CAS No. 1794938-54-7

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate

Cat. No.: B2659386
CAS No.: 1794938-54-7
M. Wt: 353.75
InChI Key: IZHNWBDYHYYSCQ-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and amino functional groups, making it a versatile candidate for chemical reactions and applications in medicinal chemistry, materials science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-Chloro-4-fluorobenzylamine: This intermediate can be synthesized by the nucleophilic substitution reaction of 3-chloro-4-fluorobenzyl chloride with ammonia or an amine.

    Formation of the Amide Bond: The 3-chloro-4-fluorobenzylamine is then reacted with 2-oxoethyl (3-fluorophenyl)acetate under appropriate conditions to form the desired compound. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-fluorophenyl)acetate
  • **2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-chlorophenyl)acetate
  • **2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-bromophenyl)acetate

Uniqueness

Compared to similar compounds, 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate stands out due to its specific combination of chloro and fluoro substituents, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties, such as enhanced stability or selectivity in certain applications.

Properties

IUPAC Name

[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2NO3/c18-14-7-12(4-5-15(14)20)9-21-16(22)10-24-17(23)8-11-2-1-3-13(19)6-11/h1-7H,8-10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHNWBDYHYYSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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